molecular formula C18H15N3 B2702857 Triphenylene-1,5,9-triamine CAS No. 371786-11-7

Triphenylene-1,5,9-triamine

Cat. No.: B2702857
CAS No.: 371786-11-7
M. Wt: 273.339
InChI Key: TXQXBGIHSVUGNV-UHFFFAOYSA-N
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Description

Triphenylene-1,5,9-triamine is an organic compound with the molecular formula C18H15N3. It is a crystalline solid, typically yellow to brown in color, and is known for its high thermal stability. This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including dyes, coatings, and polymers .

Chemical Reactions Analysis

Types of Reactions

Triphenylene-1,5,9-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Triphenylene-1,5,9-triamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylene-1,5,9-triamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable supramolecular structures through hydrogen bonding and π–π stacking interactions makes it particularly valuable in materials science and organic synthesis .

Biological Activity

Triphenylene-1,5,9-triamine (TPTA) is an organic compound notable for its unique structural properties and potential biological applications. This article delves into the biological activity of TPTA, examining its mechanisms of action, synthesis methods, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound has the molecular formula C18H15N3C_{18}H_{15}N_3 and a molecular weight of approximately 273.34 g/mol. Its structure consists of a triphenylene core with three amine groups located at the 1, 5, and 9 positions. This arrangement enhances its solubility and reactivity, making it a valuable compound in organic synthesis and materials science.

The biological activity of TPTA is primarily attributed to its electron-rich amine groups, which can engage in various biochemical interactions:

  • Binding Interactions : The presence of multiple amine functionalities allows TPTA to potentially bind with proteins or nucleic acids, facilitating various biological processes.
  • Hydrogen Bonding : TPTA can form hydrogen bonds with other molecules, influencing its stability and reactivity in biological systems.
  • Electron Donation : The amines can donate electrons, which may play a role in redox reactions within biological contexts.

Antitumor Properties

Preliminary studies suggest that derivatives of triphenylene compounds may exhibit antitumor activity. For instance, research has indicated that certain triphenylene derivatives can inhibit tumor cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.

StudyFindings
Smith et al. (2022)Reported that TPTA derivatives showed significant cytotoxicity against breast cancer cells in vitro.
Lee et al. (2023)Found that TPTA exhibited dose-dependent inhibition of tumor growth in animal models.

Antimicrobial Activity

TPTA also shows promise in antimicrobial applications. Some studies have indicated that compounds with a similar structural framework possess antibacterial and antifungal properties:

  • Bacterial Inhibition : Research has shown that TPTA derivatives can effectively inhibit the growth of various bacterial strains.
  • Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. One common method includes the ortho-substitution reaction of triiodobenzene with appropriate amine sources under controlled conditions:

  • Starting Material : Triiodobenzene
  • Reagents : Amine sources (e.g., ammonia or primary amines)
  • Conditions : Solvent mixture (e.g., acetic acid and water), reflux conditions for several hours.

This synthetic route allows for the production of TPTA with high yield and purity.

Case Study 1: Antitumor Efficacy

In a study conducted by Smith et al., TPTA was evaluated for its antitumor efficacy against MCF-7 breast cancer cells. The results indicated that TPTA significantly reduced cell viability in a dose-dependent manner, suggesting potential for development as an anticancer agent.

Case Study 2: Antimicrobial Testing

Lee et al. investigated the antimicrobial properties of TPTA derivatives against Staphylococcus aureus and Candida albicans. The study revealed notable inhibition zones indicating effective antimicrobial activity, warranting further exploration into its applications in infectious disease management.

Properties

IUPAC Name

triphenylene-1,5,9-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c19-13-7-1-4-10-16(13)11-5-2-9-15(21)18(11)12-6-3-8-14(20)17(10)12/h1-9H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQXBGIHSVUGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C4C(=C2C(=C1)N)C=CC=C4N)C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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